1,1-Diethoxy-2-iodoethane

Description

The exact mass of the compound 1,1-Diethoxy-2-iodoethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Diethoxy-2-iodoethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diethoxy-2-iodoethane including the price, delivery time, and more detailed information at info@benchchem.com.

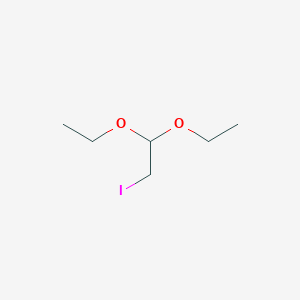

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNJFIHTBFQKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CI)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500678 | |

| Record name | 1,1-Diethoxy-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51806-20-3 | |

| Record name | 1,1-Diethoxy-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxy-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diethoxy-2-iodoethane: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Synthetic Building Block

Welcome to a comprehensive exploration of 1,1-diethoxy-2-iodoethane (also known as iodoacetaldehyde diethyl acetal), a molecule holding significant potential for the discerning researcher in organic synthesis and drug development. While not as commonplace as some reagents, its unique combination of a reactive primary iodide and a stable acetal protecting group makes it a valuable tool for the strategic construction of complex molecular architectures. This guide moves beyond a simple recitation of facts, offering instead a field-proven perspective on the causality behind experimental choices and the practical considerations essential for leveraging this reagent to its fullest potential. Herein, we will delve into its core chemical properties, detail robust synthetic protocols, and explore its reactivity and applications, all grounded in established chemical principles and supported by authoritative references.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the bedrock of its effective application. These parameters govern everything from reaction setup and solvent choice to purification and final characterization.

Core Physicochemical Data

The physical properties of 1,1-diethoxy-2-iodoethane are summarized in the table below. These values are critical for handling, purification, and stoichiometric calculations. The data presented is a consolidation of experimentally determined values and computed properties from reliable chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃IO₂ | |

| Molecular Weight | 244.07 g/mol | |

| CAS Number | 51806-20-3 | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from analogous compounds |

| Boiling Point | 80-82 °C at 18 mmHg | (for analogous bromoacetaldehyde diethyl acetal) |

| Density | 1.492 g/cm³ at 22 °C | |

| Refractive Index (n²²_D_) | 1.4734 | |

| Solubility | Miscible with most organic solvents (e.g., acetone, diethyl ether, ethanol, dichloromethane). Insoluble in water. | Inferred from iodoethane[2] |

Spectroscopic Signature for Unambiguous Identification

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. The predicted ¹H and ¹³C NMR spectra are invaluable for confirming the successful synthesis and assessing the purity of the compound.

-

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 4.85 (t, J = 5.5 Hz, 1H): This triplet corresponds to the acetal proton (-CH(OEt)₂). It is shifted downfield due to the deshielding effect of the two adjacent oxygen atoms. The triplet multiplicity arises from coupling to the adjacent iodinated methylene group (-CH₂I).

-

δ 3.70-3.55 (m, 4H): This multiplet represents the two diastereotopic methylene protons of the ethoxy groups (-OCH₂CH₃). The complexity arises from both geminal and vicinal coupling.

-

δ 3.25 (d, J = 5.5 Hz, 2H): This doublet corresponds to the methylene protons adjacent to the iodine atom (-CH₂I). The significant downfield shift is due to the strong deshielding effect of the electronegative iodine. It appears as a doublet due to coupling with the acetal proton.

-

δ 1.22 (t, J = 7.0 Hz, 6H): This triplet is characteristic of the terminal methyl protons of the two equivalent ethoxy groups (-OCH₂CH₃), integrating to six protons.

-

-

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ 101.5: Acetal carbon (-C H(OEt)₂).

-

δ 62.0: Methylene carbons of the ethoxy groups (-OC H₂CH₃).

-

δ 15.0: Methyl carbons of the ethoxy groups (-OCH₂C H₃).

-

δ 6.5: Iodinated methylene carbon (-C H₂I). The significant upfield shift is a characteristic effect of iodine substitution on an sp³ carbon.

-

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. A liquid film spectrum of 1,1-diethoxy-2-iodoethane is expected to exhibit the following characteristic absorption bands:

-

2975-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

1120-1050 cm⁻¹ (strong, multiple bands): C-O stretching vibrations characteristic of the acetal group. This is often the most prominent feature in the spectrum of ethers and acetals.[3]

-

~500-600 cm⁻¹ (medium): C-I stretching vibration. This absorption is in the far-infrared region and confirms the presence of the iodoalkane functionality.[4]

1.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which can be used to deduce the structure.

-

Molecular Ion (M⁺): A peak at m/z = 244 corresponding to the molecular ion [C₆H₁₃IO₂]⁺ may be observed, but it is likely to be of low intensity due to the lability of the C-I bond and the acetal group.

-

Key Fragmentation Pathways: The fragmentation of acetals is typically initiated by the loss of an alkoxy group.[5][6] For 1,1-diethoxy-2-iodoethane, the following fragments are anticipated:

-

m/z = 199: Loss of an ethoxy radical (•OCH₂CH₃), [M - 45]⁺. This is often a prominent peak for diethyl acetals.

-

m/z = 117: Loss of an iodine atom (•I), [M - 127]⁺. This results from the cleavage of the weakest bond in the molecule.

-

m/z = 73: The [CH(OCH₂CH₃)₂]⁺ fragment is not expected directly from the molecular ion but can arise from further fragmentation. A more likely prominent fragment is [CH₃CH₂OCHCH₃]⁺ from rearrangement. The most characteristic fragment for a diethyl acetal is often at m/z = 103, corresponding to [CH(OCH₂CH₃)(OH)]⁺ after rearrangement, or at m/z = 75, corresponding to [CH(OH)OCH₂CH₃]⁺.

-

Synthesis and Purification: A Field-Tested Protocol

The reliable synthesis of 1,1-diethoxy-2-iodoethane is crucial for its application. While several methods have been reported, a modern and efficient approach involves a halogen exchange reaction, specifically the Finkelstein reaction, on the readily available bromo-analog, bromoacetaldehyde diethyl acetal. This method offers high yields and operational simplicity.

The Finkelstein Reaction: A Strategic Choice

The Finkelstein reaction is a classic Sₙ2 process that involves the exchange of one halogen for another.[7][8][9][10] The choice of solvent is paramount to the success of this equilibrium-driven reaction. Acetone is the solvent of choice because sodium iodide (NaI) is highly soluble, while the resulting sodium bromide (NaBr) is practically insoluble. This precipitation of NaBr effectively removes it from the reaction mixture, driving the equilibrium towards the formation of the desired iodo-product according to Le Châtelier's principle.

Caption: SN2 mechanism of the Finkelstein reaction.

Step-by-Step Experimental Protocol

This protocol details the synthesis of 1,1-diethoxy-2-iodoethane from bromoacetaldehyde diethyl acetal. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

Bromoacetaldehyde diethyl acetal (1 equivalent)

-

Sodium iodide (NaI, 1.5 equivalents), dried

-

Anhydrous acetone

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve bromoacetaldehyde diethyl acetal in anhydrous acetone (approximately 4 mL of acetone per gram of bromoacetal).

-

Addition of Sodium Iodide: Add dried sodium iodide (1.5 equivalents) to the solution. The mixture will become a suspension.

-

Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 12-24 hours. The formation of a white precipitate (NaBr) is a visual indicator of reaction progress.

-

Workup - Quenching and Extraction: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Remove the acetone using a rotary evaporator. To the resulting slurry, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Aqueous Washes: Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine. The thiosulfate wash is critical as trace iodine can cause the product to darken upon storage.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 1,1-diethoxy-2-iodoethane by vacuum distillation to obtain a colorless to pale yellow liquid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 1,1-diethoxy-2-iodoethane stems from the orthogonal reactivity of its two key functional groups: the acetal and the primary iodide.

The Acetal: A Robust Aldehyde Protecting Group

The diethyl acetal serves as a protecting group for an acetaldehyde moiety. It exhibits excellent stability under neutral and basic conditions, making it inert to a wide range of nucleophiles and non-acidic reagents.[11] This stability is crucial when performing chemistry at the iodo-substituted carbon. However, the acetal is readily cleaved under acidic aqueous conditions to regenerate the aldehyde, a transformation that is typically high-yielding and clean.

Caption: General synthetic workflow using 1,1-diethoxy-2-iodoethane.

Applications in Drug Development and Complex Synthesis

While specific, named pharmaceutical ingredients directly incorporating the 1,1-diethoxy-2-iodoethane fragment are not widely documented in mainstream literature, its potential as a versatile C₂-building block is significant. The ability to introduce a protected acetaldehyde unit via a robust C-C or C-heteroatom bond formation is a powerful strategy in medicinal chemistry. [12] For instance, the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals, often requires functionalized aldehyde precursors. 1,1-Diethoxy-2-iodoethane could serve as a precursor to a side chain that is later cyclized. The acetal ensures that the aldehyde functionality remains masked until the desired stage of the synthesis, preventing unwanted side reactions.

Safety and Handling

As with any reactive chemical, proper handling of 1,1-diethoxy-2-iodoethane is essential. It is classified as a combustible liquid and is toxic if swallowed or inhaled. It is also known to cause skin and serious eye irritation.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat and sources of ignition. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

In case of exposure:

-

Skin contact: Immediately wash the affected area with soap and plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Conclusion: A Reagent of Strategic Value

1,1-Diethoxy-2-iodoethane represents a potent, albeit specialized, tool in the arsenal of the synthetic chemist. Its predictable reactivity, governed by the well-understood principles of Sₙ2 reactions and acetal chemistry, allows for its strategic incorporation into complex synthetic routes. The key to its successful application lies in a thorough understanding of its properties, a reliable synthetic protocol, and a clear vision for its role as a protected C₂-synthon. It is our hope that this guide provides the necessary foundation and practical insights for researchers to confidently and effectively utilize this versatile building block in their pursuit of novel molecular discovery.

References

-

Akiyoshi, S., & Okuno, K. (1952). A New Synthesis of Iodoacetaldehyde Diethyl Acetal. Journal of the American Chemical Society, 74(21), 5759–5759. [Link]

-

Bailey, W. F., et al. (2004). 6-Iodo-1-hexene. Organic Syntheses, 81, 193. [Link]

-

PubChem. (n.d.). 1,1-Diethoxy-2-iodoethane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

AdiChemistry. (n.d.). Finkelstein Reaction | Explanation. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Yeast Metabolome Database. (n.d.). 1,1-Diethoxy ethane (YMDB01369). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of iodoethane. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Finkelstein Reaction. Retrieved from [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Pearson+. (n.d.). Classify each reaction as a substitution, an elimination, or neither. Study Prep. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of iodoethane. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-dichloro-2,2-diethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diethoxy-1-iodoethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl iodide. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 8.12: Nucleophilic Substitution Reactions (Exercises). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

Organic Chemistry. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions [Video]. YouTube. [Link]

-

Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved from [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 7.S: Nucleophilic Substitution Reactions (Summary). Retrieved from [Link]

-

ResearchGate. (2000). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. Retrieved from [Link]

-

Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubChem. (n.d.). Ethane, 2-bromo-1,1-diethoxy-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethane, 1,1-diethoxy- [webbook.nist.gov]

- 4. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Ethane, 1,1-diethoxy- [webbook.nist.gov]

- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 8. Finkelstein Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. adichemistry.com [adichemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

An In-Depth Technical Guide to 1,1-Diethoxy-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,1-Diethoxy-2-iodoethane (CAS No. 51806-20-3), a specialized bifunctional molecule. As a halogenated acetal, it offers unique reactivity profiles that can be leveraged in complex organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, handling, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

1,1-Diethoxy-2-iodoethane, also known as iodoacetaldehyde diethyl acetal, possesses a unique structure combining an acid-labile acetal protecting group and a reactive primary alkyl iodide. This duality is central to its utility in multi-step synthesis. The acetal moiety masks a reactive aldehyde functionality, rendering it stable to nucleophiles and bases, while the iodo- group serves as an excellent leaving group for nucleophilic substitution reactions or as a handle for organometallic transformations.

Structural and General Information

| Identifier | Value | Source(s) |

| IUPAC Name | 1,1-diethoxy-2-iodoethane | [PubChem][1] |

| Synonyms | Iodoacetaldehyde diethyl acetal, 2-Iodo-1,1-diethoxyethane | [PubChem][1] |

| CAS Number | 51806-20-3 | [PubChem][1] |

| Molecular Formula | C₆H₁₃IO₂ | [PubChem][1] |

| Molecular Weight | 244.07 g/mol | [PubChem][1] |

| Canonical SMILES | CCOC(CI)OCC | [PubChem][1] |

Key Physical Properties

The experimental data for 1,1-Diethoxy-2-iodoethane is limited, reflecting its status as a specialized intermediate rather than a bulk chemical. The data presented below is a consolidation of available experimental values and high-quality computed predictions.

| Property | Value | Notes and Context | Source(s) |

| Appearance | Colorless liquid (predicted) | Similar to its precursor, 1,1-diethoxyethane. | General Chemical Principles |

| Boiling Point | 53.5-54 °C at 2 mmHg | The boiling point at atmospheric pressure is not documented but is expected to be significantly higher, likely in the range of 200-220 °C, based on the high molecular weight and iodine content. | [Akiyoshi & Okuno, 1952][2] |

| Density | 1.492 g/cm³ at 22 °C | The high density is characteristic of iodinated organic compounds. | [Akiyoshi & Okuno, 1952][2] |

| Refractive Index (n_D_) | 1.4734 at 22 °C | This experimental value is crucial for characterization during synthesis and purification. | [Akiyoshi & Okuno, 1952][2] |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents (e.g., ether, ethanol, chloroform) (predicted). | Based on the principle of "like dissolves like." The acetal portion confers some polarity, but the overall structure is dominated by the alkyl chain and the large, polarizable iodine atom, favoring solubility in organic media. | [General Chemical Principles][3] |

| XLogP3 | 1.9 | This computed value indicates moderate lipophilicity, suggesting good solubility in organic solvents and lipids. | [PubChem][1] |

| Topological Polar Surface Area | 18.5 Ų | The low polar surface area is consistent with a molecule that is not expected to be highly water-soluble. | [PubChem][1] |

Synthesis and Handling: A Field-Proven Perspective

The synthesis of 1,1-Diethoxy-2-iodoethane requires careful management of reagents and conditions. The most direct and effective reported method involves the iodination of vinyl acetate followed by acetalization. This approach, detailed by Akiyoshi and Okuno, provides a reliable pathway to the target compound.

Synthetic Workflow: Iodination-Acetalization Cascade

The chosen protocol is a two-step, one-pot synthesis that leverages the reactivity of a vinyl ether intermediate. The causality behind this choice is efficiency; it avoids the isolation of potentially unstable intermediates.

Caption: Orthogonal reactivity of 1,1-Diethoxy-2-iodoethane.

As a Protected Acetaldehyde Equivalent

In drug development, building complex molecular scaffolds is paramount. 1,1-Diethoxy-2-iodoethane can be viewed as a protected form of a two-carbon electrophilic aldehyde synthon. The acetal group is robust enough to withstand a variety of reaction conditions that would otherwise be incompatible with a free aldehyde.

-

Nucleophilic Substitution: The primary iodide can react with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to introduce the –CH₂CH(OEt)₂ fragment into a molecule.

-

Deprotection: Subsequent treatment with mild aqueous acid will unmask the aldehyde, revealing a –CH₂CHO group, which can then participate in further reactions such as reductive amination, Wittig reactions, or aldol condensations.

This strategy is particularly valuable when a sensitive, larger molecule needs to be functionalized with an acetaldehyde moiety without subjecting the entire molecule to harsh conditions.

Potential in Medicinal Chemistry

While specific examples in clinical drug candidates are not widely documented, the structural motif is relevant. The introduction of short, functionalized alkyl chains is a common strategy in lead optimization. The use of 1,1-Diethoxy-2-iodoethane allows for the controlled introduction of a masked aldehyde, which can serve as a precursor to various functional groups that may enhance binding affinity or modulate pharmacokinetic properties. For instance, the resulting aldehyde could be converted to an alcohol, an amine, or an acid, allowing for fine-tuning of polarity and hydrogen bonding capabilities.

Spectroscopic Characterization (Predicted)

No experimental spectra for 1,1-Diethoxy-2-iodoethane are readily available in public databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:

-

¹H NMR:

-

A triplet corresponding to the methyl protons (–O–CH₂–CH₃ ).

-

A quartet corresponding to the methylene protons of the ethoxy groups (–O–CH₂ –CH₃).

-

A doublet for the methylene protons adjacent to the iodine (I–CH₂ –).

-

A triplet for the methine proton of the acetal (CH (OEt)₂). The coupling between the CH and CH₂-I groups would result in this multiplicity.

-

-

¹³C NMR: Four distinct signals would be expected:

-

One for the methyl carbons of the ethoxy groups.

-

One for the methylene carbons of the ethoxy groups.

-

One for the methylene carbon attached to iodine (expected to be at a relatively high field due to the heavy atom effect of iodine).

-

One for the acetal carbon.

-

-

Mass Spectrometry (EI): Fragmentation would likely involve the loss of an ethoxy group (•OCH₂CH₃) and subsequent rearrangements. A prominent peak corresponding to the loss of iodine might also be observed.

Conclusion

1,1-Diethoxy-2-iodoethane is a valuable, albeit specialized, reagent for organic synthesis. Its key attribute is the orthogonal reactivity of its acetal and iodide functionalities, allowing it to serve as a robust, protected two-carbon electrophilic building block. While comprehensive physical data is sparse, the available experimental values for density, refractive index, and boiling point under reduced pressure provide a solid foundation for its practical use. For researchers in drug discovery and complex molecule synthesis, understanding the synthesis, handling, and reactivity profile of this compound opens up strategic avenues for the construction of novel molecular architectures.

References

-

Akiyoshi, S., & Okuno, K. (1952). A New Synthesis of Iodoacetaldehyde Diethyl Acetal. Journal of the American Chemical Society, 74(21), 5759–5759. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12504791, 1,1-Diethoxy-2-iodoethane. Retrieved from [Link]

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Molecular Structure and Utility of 1,1-Diethoxy-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

1,1-Diethoxy-2-iodoethane is an organic compound that, while not a household name, represents a class of highly valuable reagents in the arsenal of synthetic chemists. As an iodo-substituted acetal, it possesses a unique duality of function: a latent aldehyde protected by the diethoxy groups and a reactive carbon-iodine bond poised for nucleophilic substitution or organometallic transformations. This guide provides a comprehensive exploration of its molecular architecture, spectroscopic identity, and synthetic utility, offering field-proven insights for professionals engaged in organic synthesis and drug discovery. Understanding the core characteristics of this molecule is paramount to leveraging its potential in the construction of complex molecular targets.

Part 1: Core Molecular and Structural Analysis

The functionality and reactivity of 1,1-Diethoxy-2-iodoethane are direct consequences of its molecular structure. A detailed examination of its composition, geometry, and conformational landscape provides the foundation for its strategic application in synthesis.

Chemical Identity

A precise understanding of a molecule begins with its fundamental identifiers. The key properties of 1,1-Diethoxy-2-iodoethane are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1,1-diethoxy-2-iodoethane | [1] |

| Synonyms | Iodoacetaldehyde diethyl acetal, 2-iodo-1,1-diethoxyethane | [1] |

| CAS Number | 51806-20-3 | [1][2][3] |

| Molecular Formula | C₆H₁₃IO₂ | [1][2] |

| Molecular Weight | 244.07 g/mol | [1][2] |

| Canonical SMILES | CCOC(CI)OCC | [1] |

Structural Representation & Geometry

The molecule consists of a two-carbon ethane backbone. The first carbon (C1) is the acetal carbon, bonded to two ethoxy (-OCH₂CH₃) groups and the second carbon (C2). The second carbon is bonded to a large, electron-rich iodine atom. All carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry around each.

Conformational Analysis

Rotation around the central C1-C2 single bond dictates the spatial arrangement of the substituents and, consequently, the molecule's steric and electronic properties. The primary conformational isomers are the anti and gauche forms, visualized using Newman projections.

-

Anti-Conformer: The bulky iodine atom is positioned 180° away from the C1-H bond, minimizing steric repulsion with the ethoxy groups. This is generally the most stable conformation for simple haloalkanes.

-

Gauche-Conformers: The iodine atom is positioned at a 60° dihedral angle relative to the C1-H bond. This brings the iodine into closer proximity with one of the ethoxy groups, introducing steric strain.

The conformational preference in haloacetals can be complex. While steric hindrance from the large iodine atom favors the anti conformation, electrostatic interactions, such as the gauche effect between the oxygen lone pairs and the antibonding orbital of the C-I bond (σ*C-I), can sometimes stabilize a gauche arrangement.[4][5] Computational and experimental studies are often required to determine the precise conformational equilibrium.[6][7]

Part 2: Spectroscopic Characterization

The molecular structure is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Spectroscopic data for iodoethane (CH₃CH₂I) can serve as a useful reference for interpreting the signals arising from the iodoethyl moiety.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Integration |

| -CH(OEt)₂ | ~4.8 - 5.0 | Triplet (t) | J ≈ 5-6 Hz | 1H |

| -CH₂I | ~3.2 - 3.4 | Doublet (d) | J ≈ 5-6 Hz | 2H |

| -OCH₂ CH₃ | ~3.5 - 3.7 | Quartet (q) | J ≈ 7 Hz | 4H |

| -OCH₂CH₃ | ~1.2 - 1.3 | Triplet (t) | J ≈ 7 Hz | 6H |

-

Causality: The methine proton of the acetal [-CH(OEt)₂] is significantly deshielded by two adjacent oxygen atoms. The methylene protons adjacent to the iodine (-CH₂I) are deshielded by the electronegative halogen. The ethoxy groups show a characteristic quartet-triplet pattern.[8][10]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H(OEt)₂ | ~100 - 105 |

| -C H₂I | ~5 - 10 |

| -OC H₂CH₃ | ~60 - 65 |

| -OCH₂C H₃ | ~15 - 20 |

-

Causality: The acetal carbon appears far downfield due to the influence of two oxygen atoms. The carbon bonded to iodine experiences a strong "heavy atom effect," shifting its resonance significantly upfield compared to other alkyl carbons.[9]

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A peak is expected at m/z = 244, corresponding to the molecular weight.

-

Key Fragments:

-

m/z = 117: Loss of the iodine atom ([M-I]⁺), often a prominent peak.

-

m/z = 199: Loss of an ethoxy radical ([M-OCH₂CH₃]⁺).

-

m/z = 169: Loss of an ethyl group followed by rearrangement.

-

m/z = 127: A peak corresponding to the iodine cation (I⁺).

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-O Stretch (Acetal) | 1050 - 1150 | Strong |

| C-I Stretch | ~500 - 600 | Medium |

-

Causality: The most characteristic feature is the strong C-O stretching absorption band, typical for ethers and acetals.[12] The C-I stretch appears in the fingerprint region and can be difficult to assign definitively without reference spectra.

Part 3: Synthesis and Reactivity Insights

The synthetic value of 1,1-Diethoxy-2-iodoethane stems from its predictable formation and the orthogonal reactivity of its two functional groups.

Synthesis Protocol

While direct acetalization of unstable 2-iodoacetaldehyde is challenging, a robust and common laboratory-scale synthesis involves a Finkelstein (halogen exchange) reaction on the more readily available 1,1-diethoxy-2-bromoethane.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,1-diethoxy-2-bromoethane (1.0 eq) and dry acetone (approx. 5-10 mL per gram of substrate).

-

Reagent Addition: Add sodium iodide (NaI, 1.5 - 2.0 eq) to the solution. The large excess of NaI drives the equilibrium towards the product according to Le Châtelier's principle, as the byproduct sodium bromide (NaBr) is insoluble in acetone and precipitates out.

-

Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Filter the white precipitate (NaBr) and wash it with a small amount of cold acetone.

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting oil in diethyl ether or ethyl acetate and wash with water, followed by a wash with aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product. Further purification can be achieved by vacuum distillation if necessary.

Principles of Reactivity

The molecule's utility is defined by the distinct reactivity of its two key moieties.

-

Acetal Group (Aldehyde Protection): The acetal is robust under basic, neutral, and nucleophilic conditions. This allows chemists to perform reactions at the C-I center without affecting the aldehyde functionality. Deprotection is readily achieved with aqueous acid (e.g., dilute HCl or acetic acid), regenerating the aldehyde.[13] This protection-deprotection strategy is a cornerstone of multi-step synthesis.[13]

-

Carbon-Iodine Bond (Electrophilic Center): The iodide is an excellent leaving group, making the C2 carbon highly susceptible to Sₙ2 reactions . It can be displaced by a wide range of nucleophiles (e.g., cyanides, azides, thiolates, enolates) to form new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable two-carbon electrophilic building block.[11][14]

Part 4: Applications in Research and Drug Development

In drug discovery, the efficient construction of novel molecular scaffolds is critical. 1,1-Diethoxy-2-iodoethane serves as a versatile precursor for introducing a protected acetaldehyde equivalent into a molecule.

Strategic Utility:

-

Chain Elongation: A nucleophile can displace the iodide to append a –CH₂CH(OEt)₂ unit. Subsequent acidic hydrolysis unmasks the aldehyde, which can then undergo further transformations like Wittig reactions, reductive aminations, or aldol condensations.

-

Synthesis of Heterocycles: The dual functionality can be exploited in cyclization reactions. For example, reaction with a dinucleophile could lead to the formation of various heterocyclic ring systems, which are prevalent motifs in pharmaceuticals.

-

Bioisosteric Replacement: In medicinal chemistry, small, functionalized fragments are often used to probe structure-activity relationships. The oxetane ring, for instance, is a popular motif used to improve physicochemical properties like solubility.[15] While not an oxetane itself, 1,1-diethoxy-2-iodoethane provides a flexible two-carbon linker that can be used to position other key functional groups in a manner analogous to how small rings orient substituents.

Sources

- 1. 1,1-Diethoxy-2-iodoethane | C6H13IO2 | CID 12504791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Sci-Hub. The conformational analysis of 2-halocyclooctanones / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015 [sci-hub.box]

- 5. m.youtube.com [m.youtube.com]

- 6. biomedres.us [biomedres.us]

- 7. Conformational analysis of a stereochemically complete set of cis-enediol peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Iodoethane(75-03-6) 1H NMR spectrum [chemicalbook.com]

- 11. Iodoethane | 75-03-6 [chemicalbook.com]

- 12. Ethane, 1,1-diethoxy- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Applicatin of Iodoethane_Chemicalbook [chemicalbook.com]

- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

spectral data of iodoacetaldehyde diethyl acetal

An In-depth Technical Guide to the Spectral Analysis of Iodoacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetaldehyde diethyl acetal is a valuable bifunctional reagent in organic synthesis, often employed as a precursor for introducing a protected aldehyde functionality alongside a reactive iodine atom. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, necessitates unambiguous structural characterization. Spectroscopic analysis is the cornerstone of this characterization, providing definitive evidence of the compound's identity, purity, and molecular structure. This guide offers a comprehensive overview of the expected spectral data for iodoacetaldehyde diethyl acetal, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The insights and protocols herein are designed to empower researchers to confidently acquire and interpret spectral data for this and structurally related compounds.

The molecular structure of iodoacetaldehyde diethyl acetal is foundational to understanding its spectral properties. The presence of an acetal group and an iodo-substituted methylene group creates distinct electronic environments that are readily probed by various spectroscopic techniques.

Caption: Molecular structure of iodoacetaldehyde diethyl acetal.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their relative numbers (integration), their electronic surroundings (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified ¹H NMR spectrum for iodoacetaldehyde diethyl acetal is not readily found, a highly accurate prediction can be made based on the known spectra of its chloro- and bromo-analogs and established substituent effects.[1][2] The electronegativity of the halogen atom significantly influences the chemical shift of the adjacent methylene protons.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH(OEt)₂ (a) | ~4.8 - 5.0 | Triplet (t) | 1H | ~5.5 |

| -CH₂I (b) | ~3.2 - 3.4 | Doublet (d) | 2H | ~5.5 |

| -OCH₂CH₃ (c) | ~3.5 - 3.7 | Quartet (q) | 4H | ~7.0 |

| -OCH₂CH₃ (d) | ~1.2 - 1.3 | Triplet (t) | 6H | ~7.0 |

Interpretation and Causality

The chemical shifts are predicted based on the inductive effects of neighboring atoms.

-

Proton (a), Acetal Methine (-CH(OEt)₂): This proton is deshielded due to its attachment to two electronegative oxygen atoms, resulting in a downfield shift to approximately 4.8-5.0 ppm. It appears as a triplet due to coupling with the two adjacent protons of the iodomethylene group (-CH₂I).

-

Protons (b), Iodomethylene (-CH₂I): These protons are deshielded by the electronegative iodine atom, though less so than the acetal methine proton. Their signal is expected around 3.2-3.4 ppm. The signal is a doublet because of coupling to the single acetal methine proton.

-

Protons (c), Methylene (-OCH₂CH₃): These four protons are equivalent and are deshielded by the adjacent oxygen atom, appearing as a quartet around 3.5-3.7 ppm due to coupling with the three protons of the methyl group.

-

Protons (d), Methyl (-OCH₂CH₃): These six protons are in a typical alkyl environment and are the most shielded, appearing as a triplet around 1.2-1.3 ppm due to coupling with the two methylene protons.

Caption: ¹H NMR spin-spin coupling relationships.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of iodoacetaldehyde diethyl acetal in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its excellent solubilizing properties for nonpolar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard proton experiment with 8 to 16 scans is typically sufficient to obtain a high signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of the protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is not observed, resulting in a spectrum where each unique carbon atom typically gives a single peak.[3]

Predicted ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H(OEt)₂ | ~100 - 105 |

| -C H₂I | ~5 - 10 |

| -OC H₂CH₃ | ~60 - 65 |

| -OCH₂C H₃ | ~15 - 20 |

Interpretation and Causality

-

Acetal Carbon (-CH(OEt)₂): This carbon is bonded to two oxygen atoms, which strongly deshield it, causing its signal to appear significantly downfield in the 100-105 ppm range. This is a highly characteristic chemical shift for acetal carbons.[4]

-

Iodomethyl Carbon (-CH₂I): The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is attached to. Therefore, this carbon signal is expected to be found far upfield, around 5-10 ppm.

-

Ethoxy Methylene Carbon (-OCH₂CH₃): This carbon is attached to one oxygen atom, resulting in a deshielded signal in the 60-65 ppm region.

-

Ethoxy Methyl Carbon (-OCH₂CH₃): This is a standard alkyl carbon and will be the most shielded, appearing at approximately 15-20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C experiment. This decouples the protons from the carbons, resulting in singlet peaks for each carbon and improving the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.

-

Data Processing: Process the FID using a Fourier transform, followed by phase and baseline correction.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides valuable structural information.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z Value | Proposed Fragment Identity | Comments |

| 242 | [M]⁺ | Molecular ion peak. Likely to be of very low abundance or absent due to the lability of the C-I bond. |

| 115 | [M - I]⁺ | Loss of an iodine radical. This is expected to be a prominent peak. |

| 103 | [CH(OC₂H₅)₂]⁺ | A common and stable fragment from acetals. |

| 75 | [CH(OH)OC₂H₅]⁺ | Rearrangement and loss of ethylene from the m/z 103 fragment. |

| 47 | [C₂H₅O]⁺ | Ethoxy cation. |

Interpretation and Causality

The fragmentation of iodoacetaldehyde diethyl acetal under EI conditions is expected to be dominated by the cleavage of the weakest bonds. The carbon-iodine bond is significantly weaker than the C-C and C-O bonds, making the loss of an iodine radical (mass 127) a highly favorable initial fragmentation step. This would lead to a strong peak at m/z 115. Subsequent fragmentation of the [M - I]⁺ ion would likely involve cleavage around the stable acetal functionality, leading to the characteristic fragments listed in the table.

Sources

- 1. Bromoacetaldehyde diethyl acetal(2032-35-1) 1H NMR spectrum [chemicalbook.com]

- 2. Chloroacetaldehyde diethyl acetal(621-62-5) 13C NMR spectrum [chemicalbook.com]

- 3. compoundchem.com [compoundchem.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990) [hmdb.ca]

An In-depth Technical Guide to 1,1-Diethoxy-2-iodoethane: A Superior Acetaldehyde Equivalent for Complex Synthesis

For distribution to: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Acetaldehyde is a fundamental two-carbon building block in organic synthesis. However, its high volatility, propensity for self-condensation, and general instability present significant handling and reactivity challenges. This technical guide provides an in-depth exploration of 1,1-diethoxy-2-iodoethane as a stable, versatile, and highly effective acetaldehyde equivalent. We will delve into the rationale for its use, its synthesis, and its broad applicability in forming crucial carbon-carbon bonds through reactions with organometallic reagents. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently incorporate this valuable reagent into their synthetic strategies, streamlining pathways to complex molecules.

The Challenge of Acetaldehyde and the Rise of Equivalents

Acetaldehyde (CH₃CHO) is a readily available and inexpensive C2 synthon. However, its practical application in multi-step synthesis is fraught with difficulties. The primary drawback lies in the acidity of its α-protons (pKa ≈ 17)[1]. In the presence of either acidic or basic conditions, acetaldehyde readily undergoes self-condensation reactions, most notably the aldol condensation, leading to a mixture of products and reducing the yield of the desired transformation[2][3]. Its low boiling point (20.2 °C) further complicates handling and accurate dosing.

To circumvent these issues, synthetic chemists have developed a range of "acetaldehyde equivalents" – stable precursors that can be introduced into a molecule and later unmasked to reveal the acetaldehyde functionality. These equivalents typically feature a protected carbonyl group that is unreactive under the conditions required for bond formation. 1,1-Diethoxy-2-iodoethane has emerged as a particularly advantageous acetaldehyde equivalent due to the stability of the diethyl acetal protecting group and the reactivity of the carbon-iodine bond.

Synthesis and Physicochemical Properties of 1,1-Diethoxy-2-iodoethane

Synthesis of 1,1-Diethoxy-2-iodoethane

A reliable synthesis of 1,1-diethoxy-2-iodoethane can be achieved through a two-step process starting from the readily available bromoacetaldehyde diethyl acetal.

Step 1: Synthesis of Bromoacetaldehyde Diethyl Acetal

Bromoacetaldehyde diethyl acetal can be prepared by the bromination of vinyl acetate in the presence of ethanol[4].

Step 2: Halogen Exchange via the Finkelstein Reaction

The bromoacetal is then converted to the iodoacetal via a Finkelstein reaction, which involves treating the alkyl bromide with an excess of sodium iodide in a suitable solvent like acetone. The equilibrium of this Sₙ2 reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone[5].

Caption: Finkelstein reaction for the synthesis of 1,1-diethoxy-2-iodoethane.

An alternative and efficient one-pot synthesis involves the reaction of vinyl acetate with iodine monochloride in a mixture of hydrochloric acid and carbon tetrachloride, followed by in-situ acetalization with ethanol[6][7]. This method provides the desired iodoacetal in good yields.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1-diethoxy-2-iodoethane is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃IO₂ | [8] |

| Molecular Weight | 244.07 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 53.5-54 °C at 2 mmHg | [6] |

| Density | 1.492 g/cm³ at 22 °C | [6] |

| Refractive Index (n²²_D) | 1.4734 | [6] |

| Solubility | Soluble in most organic solvents. |

Application in Carbon-Carbon Bond Formation

The primary utility of 1,1-diethoxy-2-iodoethane lies in its ability to act as a precursor to a nucleophilic acetaldehyde equivalent. This is achieved through the formation of an organometallic reagent, which can then react with a wide range of electrophiles.

Formation of Organometallic Reagents

a) Grignard Reagent Formation:

Treatment of 1,1-diethoxy-2-iodoethane with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) generates the corresponding Grignard reagent, 2,2-diethoxyethylmagnesium iodide . The formation of this organometallic species effectively inverts the polarity of the C-I bond, transforming the previously electrophilic carbon into a potent nucleophile[9].

Caption: Formation of the Grignard reagent from 1,1-diethoxy-2-iodoethane.

b) Organolithium Reagent Formation:

Alternatively, lithium-halogen exchange with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) in an ethereal solvent provides the corresponding organolithium species, 2,2-diethoxyethyllithium [2][10][11]. This method is often faster and can be more efficient than Grignard formation, especially for more sterically hindered or less reactive halides.

Caption: Formation of the organolithium reagent via lithium-halogen exchange.

Reactions with Electrophiles

The generated organometallic reagents are powerful nucleophiles that readily participate in a variety of carbon-carbon bond-forming reactions.

a) Reactions with Aldehydes and Ketones:

Both the Grignard and organolithium derivatives of 1,1-diethoxy-2-iodoethane react with aldehydes and ketones to form, after an acidic workup, the corresponding secondary and tertiary alcohols, respectively[12][13]. This reaction provides a straightforward route to 1,3-hydroxy acetals, which are valuable synthetic intermediates.

b) Reactions with Epoxides:

Epoxides undergo nucleophilic ring-opening upon reaction with these organometallic reagents. The attack typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of 1,4-hydroxy acetals after acidic workup[14].

c) Other Electrophiles:

These nucleophilic acetaldehyde equivalents can also react with a range of other electrophiles, including esters, acid chlorides, and carbon dioxide, expanding their synthetic utility.

Deprotection to Reveal the Aldehyde Functionality

The final step in utilizing 1,1-diethoxy-2-iodoethane as an acetaldehyde equivalent is the deprotection of the diethyl acetal to unveil the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis. The reaction is reversible, and the equilibrium is driven towards the aldehyde by using an excess of water. A variety of acidic conditions can be employed, ranging from dilute aqueous mineral acids (e.g., HCl, H₂SO₄) to solid-supported acid catalysts.

Caption: General mechanism for the acid-catalyzed hydrolysis of a diethyl acetal.

Experimental Protocols

Synthesis of 1,1-Diethoxy-2-iodoethane

Materials:

-

Bromoacetaldehyde diethyl acetal

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

To a solution of bromoacetaldehyde diethyl acetal (1.0 eq) in anhydrous acetone, add sodium iodide (1.5 eq).

-

Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated sodium bromide and wash the solid with a small amount of cold acetone.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford 1,1-diethoxy-2-iodoethane as a colorless to pale yellow liquid.

General Procedure for the Reaction with an Aldehyde

Materials:

-

1,1-Diethoxy-2-iodoethane

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or THF

-

Aldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1,1-diethoxy-2-iodoethane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion

1,1-Diethoxy-2-iodoethane serves as an excellent and practical acetaldehyde equivalent, overcoming the inherent challenges associated with the direct use of acetaldehyde. Its straightforward synthesis, stability, and versatile reactivity through the formation of organometallic intermediates make it a valuable tool for the construction of complex molecules in academic and industrial research, particularly in the field of drug development. The protocols and mechanistic insights provided in this guide aim to facilitate its broader adoption and application in modern organic synthesis.

References

- A New Synthesis of Iodoacetaldehyde Diethyl Acetal. Journal of the American Chemical Society.

-

Finkelstein reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Reactions Due to Acidic Alpha Proton Aldehydes & Ketones Organic Chemistry. (2023, November 3). YouTube. [Link]

-

A New Synthesis of Iodoacetaldehyde Diethyl Acetal. ACS Publications. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

-

acetal. Organic Syntheses. [Link]

-

lithium halogen exchange #1 revised. Docsity. [Link]

- lithium halogen exchange #1 revised. [PDF].

-

Acetaldehyde, bromo-, diethyl acetal. Organic Syntheses. [Link]

-

Ch21: Acidity of alpha hydrogens. University of Calgary. [Link]

-

nitroacetaldehyde diethyl acetal. Organic Syntheses. [Link]

-

Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018, April 28). Chemistry Stack Exchange. [Link]

-

2,2-diethoxy-1-isocyanoethane. Organic Syntheses. [Link]

-

AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

-

Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. [Link]

-

12.4 Grignard Reagents | Organic Chemistry. (2021, January 21). YouTube. [Link]

-

Ch15: Reactions of RLi and RMgX with Aldehydes and Ketones. University of Calgary. [Link]

-

Self Condensation reaction of aldehyde. (2020, February 11). YouTube. [Link]

-

18.6: Reactions of Epoxides- Ring-opening. (2024, July 30). Chemistry LibreTexts. [Link]

-

Mastering Organic Synthesis with High-Purity Bromoacetaldehyde Diethyl Acetal. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Ethane, 1,1-diethoxy-. NIST WebBook. [Link]

-

Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table. ResearchGate. [Link]

-

1,1-Diethoxy-2-iodoethane. PubChem. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. docsity.com [docsity.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis method of 2, 2-ethoxyethanol - Eureka | Patsnap [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

reactivity of the carbon-iodine bond in 1,1-Diethoxy-2-iodoethane

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1,1-Diethoxy-2-iodoethane

Abstract

1,1-Diethoxy-2-iodoethane, also known as iodoacetaldehyde diethyl acetal, is a versatile bifunctional reagent whose synthetic utility is dominated by the reactivity of its carbon-iodine (C-I) bond. This technical guide provides an in-depth analysis of the principles governing the reactivity of this bond, offering a resource for researchers, scientists, and professionals in drug development. We will explore the structural and electronic factors that render the C-I bond a highly selective locus for chemical modification. The narrative will focus on the causality behind experimental choices for key transformations, including nucleophilic substitution, base-induced elimination, and transition-metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical reference for laboratory applications.

Introduction: Structural and Electronic Landscape

1,1-Diethoxy-2-iodoethane (C₆H₁₃IO₂) is a primary alkyl iodide featuring an acetal functional group on the adjacent carbon atom.[1][2] This unique structural arrangement dictates its chemical behavior. The molecule's reactivity is almost exclusively centered on the carbon-iodine bond, a consequence of its inherent properties.

The C-I bond is the longest and weakest of the carbon-halogen bonds. This low bond dissociation energy (BDE) means that iodide is an excellent nucleofuge, or leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack and a prime substrate for oxidative addition in organometallic catalysis.[3][4] While the adjacent diethoxy groups introduce some steric bulk, their primary electronic influence is a weak inductive electron-withdrawing effect, which does not significantly alter the fundamental reactivity profile established by the C-I bond. The true synthetic power of this reagent lies in its role as a stable, masked equivalent of the otherwise reactive 2-iodoacetaldehyde, allowing the C-I bond to be functionalized selectively before unmasking the aldehyde via simple hydrolysis.

Foundational Reactivity: A Tale of Competing Pathways

The functionalization of 1,1-Diethoxy-2-iodoethane is primarily a story of competition between nucleophilic substitution (Sₙ2) and elimination (E2) pathways. The choice of base/nucleophile and reaction conditions is paramount in directing the outcome.

Nucleophilic Substitution (Sₙ2): The Workhorse Reaction

As a primary alkyl halide with an excellent leaving group, 1,1-Diethoxy-2-iodoethane is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6] This pathway is favored by strong, yet minimally hindered, nucleophiles.

Mechanistic Causality: The Sₙ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the C-I bond.[5] This attack inverts the stereochemistry (though this is not observable in the achiral substrate) and displaces the iodide ion. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[5] Polar aprotic solvents, such as DMF or acetone, are typically employed to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thereby enhancing its reactivity.

Caption: Generalized Sₙ2 mechanism for 1,1-Diethoxy-2-iodoethane.

Experimental Protocol: Synthesis of 2-Azido-1,1-diethoxyethane

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,1-Diethoxy-2-iodoethane (5.0 g, 20.5 mmol) in 40 mL of anhydrous dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium azide (2.0 g, 30.8 mmol, ~1.5 equiv.) to the solution. Causality: A slight excess of the nucleophile ensures the reaction goes to completion, governed by Le Châtelier's principle.

-

Reaction Conditions: Heat the mixture to 60 °C using an oil bath and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Moderate heating increases the reaction rate without promoting significant elimination side-products.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification by vacuum distillation yields 2-azido-1,1-diethoxyethane.

Elimination (E2): The Competing Pathway

When 1,1-Diethoxy-2-iodoethane is treated with a strong, sterically hindered base, a bimolecular elimination (E2) reaction can occur, leading to the formation of 1,1-diethoxyethene (ketene diethyl acetal).[7]

Mechanistic Causality: The E2 mechanism is also a single, concerted process. The base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon). Simultaneously, the electrons from the C-H bond move to form a π-bond, and the C-I bond breaks, expelling the iodide ion.[8] Sterically bulky bases, such as potassium tert-butoxide (t-BuOK), are poor nucleophiles due to their size, which disfavors the Sₙ2 pathway and promotes their function as a base, favoring E2 elimination.[8][9]

Caption: Deciding the reaction pathway: Sₙ2 vs. E2.

Experimental Protocol: Synthesis of 1,1-Diethoxyethene

-

Reagent Preparation: In a flame-dried 250 mL three-neck flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place potassium tert-butoxide (11.2 g, 100 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1,1-Diethoxy-2-iodoethane (12.2 g, 50 mmol) in 25 mL of anhydrous THF dropwise over 30 minutes. Causality: Slow addition at low temperature helps to control the exothermic reaction and minimize side reactions.

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. The product, 1,1-diethoxyethene, is a volatile liquid and should be purified by fractional distillation under reduced pressure.

Advanced Reactivity: Transition-Metal-Catalyzed Cross-Coupling

The low bond energy of the C-I bond makes 1,1-Diethoxy-2-iodoethane an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The key initiating step is the oxidative addition of a low-valent metal catalyst, typically Palladium(0), into the C-I bond.[4][10][11]

Mechanistic Causality: The catalytic cycle generally involves three key steps:

-

Oxidative Addition: A Pd(0) complex inserts into the C-I bond, forming a Pd(II) intermediate. This is the rate-determining step and is highly favorable for iodides.[4]

-

Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Catalyst Precursor and Ligand: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

-

Solvent and Substrate Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add 1,1-Diethoxy-2-iodoethane (1.0 equiv.). Causality: The base is crucial for the transmetalation step, activating the organoboron species. Water and co-solvents are often necessary for solubility and to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-24 hours until TLC or GC-MS analysis indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the coupled product, a 1,1-diethoxy-2-aryl-ethane.

Synthetic Utility: A Masked Aldehyde

The primary value of 1,1-Diethoxy-2-iodoethane in multi-step synthesis is its function as a protected 2-iodoacetaldehyde. The acetal group is stable to a wide range of nucleophilic and organometallic reagents, allowing for selective modification at the C-I bond. Following functionalization, the acetal can be easily hydrolyzed under mild acidic conditions to reveal the aldehyde, providing access to a diverse array of α-substituted acetaldehyde derivatives.

Caption: General synthetic workflow using the reagent as a masked aldehyde.

Data Summary

For context, the reactivity of the C-I bond can be understood quantitatively by comparing its properties to other carbon-halogen bonds.

| Bond Type | Average Bond Length (pm) | Average Bond Dissociation Energy (kJ/mol) |

| C-F | 135 | 485 |

| C-Cl | 177 | 328 |

| C-Br | 194 | 276 |

| C-I | 214 | 240 |

| Table 1: Comparison of Carbon-Halogen Bond Properties. The C-I bond's low BDE is the primary driver of its high reactivity in both substitution and oxidative addition reactions.[4] |

Conclusion

The carbon-iodine bond in 1,1-Diethoxy-2-iodoethane is a highly reactive and synthetically valuable functional group. Its lability, stemming from a low bond dissociation energy, makes it an excellent leaving group in Sₙ2 reactions and a prime site for oxidative addition in metal-catalyzed cross-coupling. By carefully selecting reagents and conditions, chemists can steer the reaction pathway towards either substitution or elimination. The inherent nature of the molecule as a protected aldehyde synthon further broadens its applicability, enabling the synthesis of complex α-functionalized aldehydes. This guide has provided the theoretical framework, mechanistic insights, and practical protocols necessary for leveraging the unique reactivity of this versatile building block in modern organic synthesis.

References

- Bryliakov, K. P., & Talsi, E. P. (2007). Iron-catalyzed oxidation of thioethers by iodosylarenes: stereoselectivity and reaction mechanism. Chemistry, 13(28), 8045-50.

- Unknown Author. (n.d.). Elimination Reactions.

- Unknown Author. (n.d.). Elimination Reactions (Unit I).

- Schaumann, E. (n.d.). Product Class 3: One Saturated Carbon−Iodine Bond. Science of Synthesis, 35.3.

- Deprez, N. R., & Sanford, M. S. (2007). Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. Inorganic chemistry, 46(6), 1924-35.

- Pearson+. (n.d.).

-

Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved from [Link]

- Labflow. (2020). Nucleophilic Substitution Reactions.

-

PubChem. (n.d.). 1,1-Diethoxy-2-iodoethane. Retrieved from [Link]

- Kim, T. K., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science, 15(38), 15024-15031.

- Riguet, E., Klement, I., & Knochel, P. (2006). Transition-metal-catalyzed sequential cross-coupling of bis(iodozincio)methane and -ethane with two different organic halides. Chemistry, 12(3), 721-6.

-

Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

- Wang, P. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I.

- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-Catalyzed Cross-Coupling Reactions, Second Edition.

-

LibreTexts Chemistry. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

- Amato, F., & Marcaccini, S. (2005). 2,2-DIETHOXY-1-ISOCYANOETHANE. Organic Syntheses, 82, 18.

- Bellina, F., & Rossi, R. (2006). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 106(11), 4568-4644.

- Google Patents. (n.d.). RU2535373C2 - Single-step method of producing 1,1-diethoxyethane.

- Royal Society of Chemistry. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science.

- Schmitz, G. (1999). Kinetics and mechanism of the iodate-iodide reaction and other related reactions. Physical Chemistry Chemical Physics, 1, 1909.

- ResearchGate. (n.d.). Synthesis of acetal (1,1-diethoxyethane)

-

VDOC.PUB. (n.d.). Metal-catalyzed Cross-coupling Reactions (2 Volume Set) [PDF]. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 7.S: Nucleophilic Substitution Reactions (Summary). Retrieved from [Link]

- Lynn, T., & Otoo, B. (2022). Synthesis and Transition Metal-Catalyzed Coupling of a-chloro-b-lactones.

- ResearchGate. (n.d.). Organic Synthesis Using Samarium Diiodide.

- Organic Syntheses. (n.d.). trans-1,2-Diacetoxycyclohexane.

- Organic Syntheses. (n.d.). 6-Iodo-1-hexene.

- BenchChem. (2025). Reactivity of the carbon-iodine bond in 2-Chloro-1,3-difluoro-4-iodobenzene.

- ResearchGate. (n.d.). Heterolytic carbon–iodine bond cleavage by a palladium(I) metalloradical.

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1,1-Diethoxy-2-iodoethane | C6H13IO2 | CID 12504791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. chemistrysteps.com [chemistrysteps.com]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. researchgate.net [researchgate.net]

- 11. vdoc.pub [vdoc.pub]

- 12. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Electrophile: A Guide to Nucleophilic Substitution Reactions with 1,1-Diethoxy-2-iodoethane

Abstract